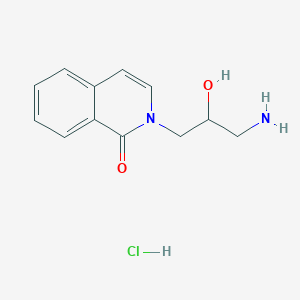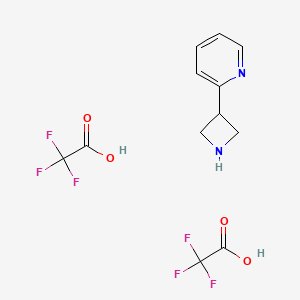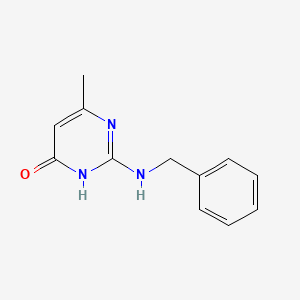![molecular formula C6H7N5O B1384190 7-amino-2-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 5899-94-5](/img/structure/B1384190.png)
7-amino-2-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Vue d'ensemble
Description
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . The unique structure of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one makes it a valuable compound in medicinal chemistry and various scientific research fields.
Applications De Recherche Scientifique
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis, impacting various downstream effects .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines .
Action Environment
The synthesis of similar compounds has been achieved under various conditions .
Analyse Biochimique
Biochemical Properties
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction leads to the suppression of cell proliferation, making it a promising candidate for cancer therapy .
Cellular Effects
The effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . This compound also influences cell signaling pathways, particularly those involved in cell growth and survival. It downregulates the expression of genes associated with cell proliferation and upregulates pro-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for rapid cell division .
Molecular Mechanism
At the molecular level, 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets essential for cell cycle progression. Furthermore, the compound induces conformational changes in CDK2, enhancing its binding affinity and specificity . It also modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on CDK2 and cell proliferation are sustained, although some adaptive cellular responses may occur . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to increased apoptosis and reduced tumor growth .
Dosage Effects in Animal Models
The effects of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is transported and distributed through specific transporters and binding proteins . It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . The compound also translocates to the nucleus, where it modulates gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of 2-aminopyridine with nitriles. The reaction can be catalyzed by heterogeneous catalysts such as CuO_x_–ZnO/Al_2O_3–TiO_2 . Another method involves the use of silica-coated magnetite copper ferrite nanoparticles as a reusable catalyst, which results in high yields under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic systems, such as those mentioned above, suggests potential pathways for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include copper (II) salts, oxalate, malonate, and succinate . The reactions are typically carried out under mild conditions, often in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) salts can lead to the formation of multidimensional coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and anticancer properties.
pyrazolo[3,4-d]pyrimidine: Exhibits significant biological activities, including anticancer and antiviral effects.
pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in medicinal chemistry for developing new therapeutic agents.
Uniqueness
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of pharmacological activities and its potential for use in various scientific research fields. Its ability to form multidimensional coordination complexes with metals further enhances its versatility in chemical and biological applications .
Propriétés
IUPAC Name |
7-amino-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRESBYHLVUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)




![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)


![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
